4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide
Overview
Description
4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C9H14BrNO2. It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a cyclohexene ring. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide typically involves the bromination of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzamide: Similar in structure but lacks the methoxy group and cyclohexene ring.
4-Bromo-2-methoxyaniline: Contains a methoxy group and bromine atom but differs in the overall structure and functional groups.
Uniqueness
4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide is unique due to the combination of its bromine atom, methoxy group, and cyclohexene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHPLJXKLNFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC(=CC1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200792 | |
Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-25-2 | |
Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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